Cas no 208718-83-6 (2-(3-methoxyphenyl)ethanimidamide)
2-(3-methoxyphenyl)ethanimidamide Chemical and Physical Properties
Names and Identifiers
-
- (1Z)-2-(3-Methoxyphenyl)ethanimidamide
- 2-(3-Methoxy-phenyl)-acetamidine
- 2-(3-methoxyphenyl)ethanimidamide
- A912140
- SCHEMBL7638555
- 208718-83-6
- DTXSID40401911
- AB21306
- DB-260011
- Benzeneethanimidamide, 3-methoxy-
- 2-(3-METHOXYPHENYL)ACETIMIDAMIDE
- AKOS000190604
- CS-0449489
- SB35240
- EN300-1846958
-
- MDL: MFCD04973394
- Inchi: 1S/C9H12N2O/c1-12-8-4-2-3-7(5-8)6-9(10)11/h2-5H,6H2,1H3,(H3,10,11)
- InChI Key: MAJPASBCPDHGFY-UHFFFAOYSA-N
- SMILES: O(C)C1=CC=CC(=C1)CC(=N)N
Computed Properties
- Exact Mass: 164.095
- Monoisotopic Mass: 164.095
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 159
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 59.1A^2
2-(3-methoxyphenyl)ethanimidamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 12R0087-1g |
2-(3-Methoxy-phenyl)-acetamidine |
208718-83-6 | 97% | 1g |
729.32CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 12R0087-5g |
2-(3-Methoxy-phenyl)-acetamidine |
208718-83-6 | 97% | 5g |
2917.27CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 12R0087-25g |
2-(3-Methoxy-phenyl)-acetamidine |
208718-83-6 | 97% | 25g |
11669.06CNY | 2021-05-07 | |
| eNovation Chemicals LLC | Y1004945-5g |
2-(3-Methoxy-phenyl)-acetamidine |
208718-83-6 | 95% | 5g |
$890 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1004945-25g |
2-(3-Methoxy-phenyl)-acetamidine |
208718-83-6 | 95% | 25g |
$3355 | 2024-07-28 | |
| Alichem | A019121488-1g |
2-(3-Methoxyphenyl)acetimidamide |
208718-83-6 | 95% | 1g |
$400.00 | 2023-09-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1520156-1g |
2-(3-Methoxyphenyl)acetimidamide |
208718-83-6 | 98% | 1g |
¥947 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1520156-5g |
2-(3-Methoxyphenyl)acetimidamide |
208718-83-6 | 98% | 5g |
¥4375 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1520156-25g |
2-(3-Methoxyphenyl)acetimidamide |
208718-83-6 | 98% | 25g |
¥16336 | 2023-04-14 | |
| eNovation Chemicals LLC | Y1004945-250mg |
2-(3-Methoxy-phenyl)-acetamidine |
208718-83-6 | 95% | 250mg |
$190 | 2024-07-28 |
2-(3-methoxyphenyl)ethanimidamide Suppliers
2-(3-methoxyphenyl)ethanimidamide Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 2-(3-methoxyphenyl)ethanimidamide
Introduction to 2-(3-methoxyphenyl)ethanimidamide (CAS No. 208718-83-6)
2-(3-methoxyphenyl)ethanimidamide, identified by its Chemical Abstracts Service (CAS) number 208718-83-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of amides, characterized by a carbonyl group bonded to a nitrogen atom, and it incorporates a phenyl ring substituted with a methoxy group at the 3-position. The structural features of 2-(3-methoxyphenyl)ethanimidamide make it a promising candidate for further exploration in drug discovery and development, particularly in the quest for novel therapeutic agents.
The significance of 2-(3-methoxyphenyl)ethanimidamide lies in its potential biological activity, which has been the focus of numerous research studies. The presence of the methoxy group on the phenyl ring can influence the electronic properties and interactions of the molecule, thereby affecting its binding affinity to biological targets. This structural motif is frequently encountered in natural products and synthetic drugs, suggesting that 2-(3-methoxyphenyl)ethanimidamide may exhibit desirable pharmacological properties.
In recent years, there has been a surge in interest regarding small molecules that can modulate biological pathways associated with diseases such as cancer, inflammation, and neurodegenerative disorders. The amide functional group in 2-(3-methoxyphenyl)ethanimidamide provides a versatile scaffold for chemical modifications, allowing researchers to fine-tune its pharmacokinetic and pharmacodynamic profiles. This flexibility has made it an attractive compound for structure-activity relationship (SAR) studies, where subtle changes in the molecular structure can lead to significant alterations in biological activity.
One of the most compelling aspects of 2-(3-methoxyphenyl)ethanimidamide is its potential role as an intermediate in the synthesis of more complex drug candidates. The compound's unique structural features make it a valuable building block for medicinal chemists seeking to develop novel molecules with enhanced efficacy and reduced toxicity. Additionally, its amenability to various synthetic methodologies allows for rapid exploration of different chemical libraries, accelerating the drug discovery process.
The biological evaluation of 2-(3-methoxyphenyl)ethanimidamide has revealed several intriguing findings. Initial studies have suggested that this compound may possess inhibitory activity against certain enzymes and receptors implicated in disease pathogenesis. For instance, preliminary data indicate that 2-(3-methoxyphenyl)ethanimidamide could interact with targets involved in cell signaling pathways, potentially leading to therapeutic benefits in conditions such as cancer and inflammatory diseases. These findings have prompted further investigation into its mechanism of action and potential clinical applications.
Advanced computational techniques have also been employed to explore the binding interactions of 2-(3-methoxyphenyl)ethanimidamide with biological targets. Molecular docking studies have provided insights into how this compound might bind to specific proteins or enzymes, offering a rational basis for designing derivatives with improved pharmacological properties. These computational approaches have complemented experimental efforts, enabling researchers to predict and validate potential drug candidates more efficiently.
The synthesis of 2-(3-methoxyphenyl)ethanimidamide presents an interesting challenge due to its complex structural framework. However, recent advancements in synthetic chemistry have made it possible to access this compound with high yield and purity. Modern methodologies, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have streamlined the synthetic route, making it more accessible for further exploration. This progress has opened new avenues for exploring the chemical space surrounding 2-(3-methoxyphenyl)ethanimidamide, allowing for the development of structurally diverse derivatives.
One notable application of 2-(3-methoxyphenyl)ethanimidamide is its use as a tool compound in biochemical assays. Researchers have leveraged its unique structural features to develop probes that can selectively interact with specific biological targets. These probes have been instrumental in elucidating the function of various proteins and enzymes, contributing to our understanding of disease mechanisms. Moreover, they have provided valuable insights into how small molecules can modulate biological processes at the molecular level.
The future prospects of 2-(3-methoxyphenyl)ethanimidamide are promising, with ongoing research aimed at uncovering its full potential in drug development. Collaborative efforts between academic institutions and pharmaceutical companies are expected to drive further innovation in this area. As our understanding of biological systems continues to evolve, compounds like 2-(3-methoxyphenyl)ethanimidamide will play an increasingly important role in addressing unmet medical needs.
In conclusion,2-(3-methoxyphenyl)ethanimidamide (CAS No. 208718-83-6) is a structurally fascinating compound with significant potential in pharmaceutical research. Its unique combination of structural features makes it an attractive candidate for further exploration in drug discovery and development. With continued advancements in synthetic chemistry and computational biology, 2-(3-methoxyphenyl) ethanimidamide is poised to contribute meaningfully to our understanding of disease mechanisms and the development of novel therapeutic agents.
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